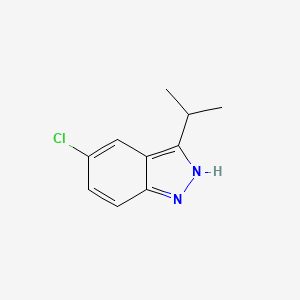
5-Chloro-3-isopropyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-isopropyl-1H-indazole: is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 5-Chloro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated indazoles .
科学的研究の応用
Chemistry: 5-Chloro-3-isopropyl-1H-indazole is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties .
Medicine: Medicinally, indazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases such as cancer, inflammation, and microbial infections .
Industry: Industrially, this compound is used in the development of new materials with specific properties, such as polymers and dyes .
作用機序
The mechanism of action of 5-Chloro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
- 3-Chloro-1H-indazole-5-carboxaldehyde
- 5-Chloro-1H-indazole-3-carboxylic acid
- 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide
Comparison: Compared to these similar compounds, 5-Chloro-3-isopropyl-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the isopropyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
5-chloro-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C10H11ClN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |
InChIキー |
GZYAOVNPJFVCPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C=C(C=CC2=NN1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















